



A Deep Dive into the Immunodominance of Influenza Nucleoprotein Epitope (311-325)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the influenza A virus nucleoprotein (NP) epitope spanning amino acids 311-325. This peptide is a critical focus in influenza research due to its status as an immunodominant, MHC class II-restricted epitope. It consistently elicits robust CD4+ T-cell responses, making it a key target for understanding host immunity and for the development of broadly protective or "universal" influenza vaccines. This document details the epitope's characteristics, the nature of the T-cell response it provokes, the pathways of its presentation, and the experimental protocols used for its study.

Epitope Characteristics and Significance

The influenza NP(311-325) peptide is a well-characterized immunodominant epitope derived from the viral nucleoprotein, a relatively conserved internal protein of the influenza A virus.[1][2] Its immunodominance means that the host's immune system mounts a frequent and strong response to this specific fragment over other potential epitopes.

This epitope is presented by Major Histocompatibility Complex (MHC) class II molecules, specifically the I-A^b allele in the commonly used C57BL/6 mouse model, leading to the activation of CD4+ T helper cells.[3][4][5][6] These activated CD4+ T cells are crucial for orchestrating an effective adaptive immune response, including providing help to B cells for antibody production and enhancing the function of cytotoxic CD8+ T cells.

Table 1: Characteristics of Influenza NP (311-325) Epitope



Characteristic	Description	Reference
Peptide Sequence	QVYSLIRPNENPAHK	[1][6]
Source Protein	Influenza A Virus Nucleoprotein (NP)	[2][7]
Sequence Position	Amino acids 311-325	[1][6]
MHC Restriction	Class II (I-A^b in C57BL/6 mice)	[3][4][5]
Immune Response	Induces strong CD4+ T-cell activation and IFN-y production	[1][2][7]
Conservation	The epitope is highly conserved across various influenza A strains.	[8][9]

The Nature of the T-Cell Response

The NP(311-325) epitope is known for eliciting a potent Th1-polarized immune response, characterized by the production of interferon-gamma (IFN-y).[2][7] This cytokine is critical for antiviral immunity. Studies have shown that memory CD4+ T cells specific for this epitope can direct protective responses in the lungs during a subsequent infection.[4]

While it is a focal point of the immune response, it's important to note its relative contribution. Research indicates that the NP(311-325)-specific CD4+ T-cell population constitutes approximately 5% of the total influenza A virus-specific CD4+ T-cell response in the lungs of infected mice.[5] In vaccinated mice, NP(311)-specific CD4+ T cells can make up around 2% of the CD4+ T cells in the lung tissue.[8] This highlights that while NP(311-325) is a significant target, the overall CD4+ T-cell response is diverse and targets multiple epitopes across various viral proteins.[5] The epitope is also utilized in studies to track antigen-specific regulatory T-cell (Treg) responses during infection.[1][10]

Table 2: Quantitative T-Cell Responses to NP (311-325)



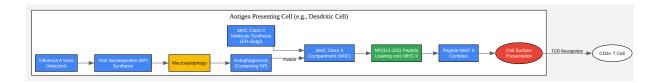
Experimental Context	Location	T-Cell Population	Frequency <i>l</i> Response	Reference
Influenza A Virus Infection	Lungs	NP(311-325)- specific CD4+ T cells	Represents ~5% of the total IAV-specific CD4+ T-cell response.	[5]
Mosaic NP (MNP) Vaccination	Lungs	NP(311)-specific CD4+ T cells	Constitutes ~2% of total lung CD4+ T cells 8 days post-vaccination.	[8]
Influenza A Virus Infection	Spleen and Lungs	Memory CD4+ T cells	Measurable frequency detected by ELISpot and Intracellular Cytokine Staining post- infection.	[4]

Antigen Processing and Presentation Pathway

Unlike exogenous antigens that are typically presented by MHC class II, the endogenous NP(311-325) epitope is processed and presented through a specialized pathway involving macroautophagy.[3] During influenza virus infection, viral proteins are synthesized within the host cell. The macroautophagy pathway engulfs portions of the cytoplasm, including newly synthesized viral proteins, into autophagosomes.

A study has shown that in dendritic cells, influenza A virus infection promotes the fusion of these autophagosomes with MHC class II compartments (MIICs) rather than lysosomes.[3] This diversion allows the encapsulated viral proteins to be processed into peptides that can be loaded onto MHC class II molecules for presentation to CD4+ T cells. This entire process is dependent on the de novo synthesis of both the viral antigen and MHC molecules and requires a functional ER-Golgi network for transport.[3]





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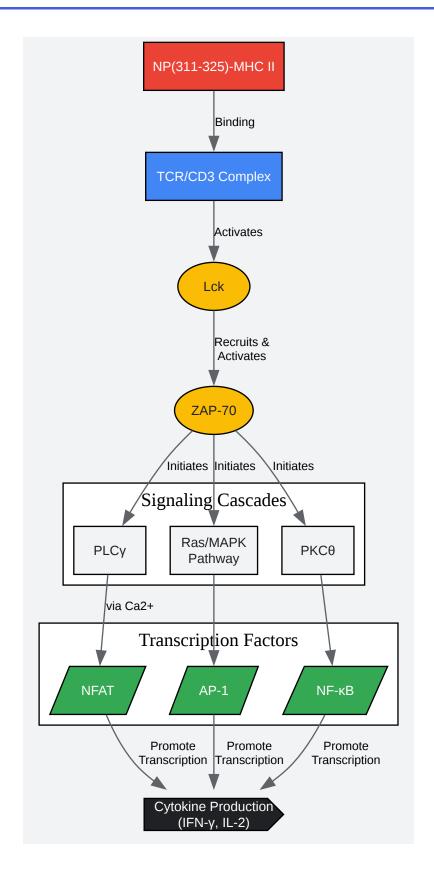
Caption: Endogenous presentation of NP(311-325) via macroautophagy.

T-Cell Receptor Signaling Pathway

Recognition of the NP(311-325)-MHC II complex by the T-cell receptor (TCR) on a specific CD4+ T cell initiates a cascade of intracellular signaling events.[11] This activation begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR/CD3 complex by kinases like Lck.[11] This, in turn, recruits and activates ZAP-70, a critical kinase that propagates the signal downstream.

The ZAP-70-initiated cascade branches into several key signaling modules, ultimately leading to the activation of transcription factors including NFAT (Nuclear Factor of Activated T-cells), AP-1 (Activator Protein-1), and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[12] These transcription factors move into the nucleus and work together to drive the expression of genes essential for T-cell activation, proliferation, and effector function, most notably the gene for IL-2, a crucial cytokine for T-cell survival, and IFN-γ, the hallmark cytokine of the Th1 response to this epitope.[12]





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Caption: Simplified TCR signaling cascade upon epitope recognition.



Experimental Protocols

The study of NP(311-325) immunodominance relies on several key immunological assays. Detailed methodologies are provided below.

Intracellular Cytokine Staining (ICS) for IFN-y

This protocol is used to identify and quantify NP(311-325)-specific CD4+ T cells based on their production of IFN-y following stimulation.

Methodology:

- Cell Preparation: Prepare a single-cell suspension from spleen or lung tissue harvested from influenza-infected or vaccinated mice.[4]
- Stimulation: Aliquot approximately 1-2 x 10⁶ cells per well in a 96-well plate. Stimulate the cells for 4-6 hours at 37°C with:
 - Test Condition: NP(311-325) peptide (typically 1-5 μg/mL).
 - Negative Control: Medium alone or an irrelevant peptide.
 - Positive Control: A mitogen like PMA/Ionomycin.
- Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin)
 for the final 4-5 hours of incubation.[4] This traps cytokines, like IFN-y, inside the cell.
- Surface Staining: Wash the cells and stain for surface markers to identify CD4+ T cells. This
 typically includes fluorescently-labeled antibodies against CD3, CD4, and a viability dye.
 Incubate for 20-30 minutes at 4°C.
- Fixation and Permeabilization: Wash the cells to remove excess antibodies. Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm) according to the manufacturer's instructions. This allows antibodies to access intracellular targets.
- Intracellular Staining: Stain the permeabilized cells with a fluorescently-labeled anti-IFN-y antibody. Incubate for 30-45 minutes at 4°C.



- Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
- Analysis: Gate on live, single CD3+CD4+ lymphocytes and determine the percentage of cells that are positive for IFN-y in the test condition compared to the negative control.

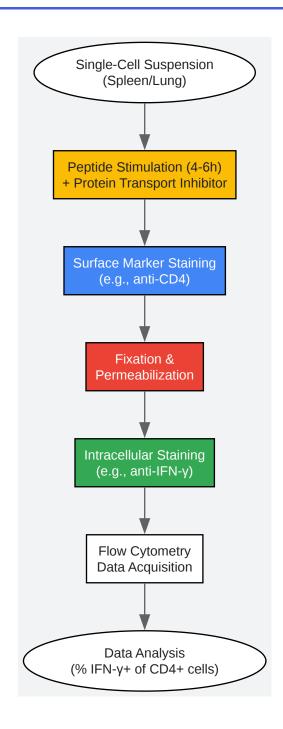
Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Methodology:

- Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for IFN-y. Incubate overnight at 4°C.
- Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.
- Cell Plating and Stimulation: Prepare a single-cell suspension of splenocytes or other immune cells. Add cells to the wells in serial dilutions. Stimulate with NP(311-325) peptide, a negative control, and a positive control (e.g., PHA or anti-CD3 antibody).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator. During this time, secreted IFN-y is captured by the antibody on the membrane.
- Detection: Discard the cells and wash the plate thoroughly. Add a biotinylated detection antibody against IFN-y. Incubate for 2 hours at 37°C.
- Enzyme Conjugation: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase). Incubate for 1-2 hours at room temperature.
- Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Spots will form where individual cells secreted IFN-y.
- Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count
 the spots in each well using an automated ELISpot reader. The results are expressed as
 spot-forming units (SFU) per million cells.





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Caption: General workflow for Intracellular Cytokine Staining (ICS).

MHC Class II Tetramer Staining

This technique uses fluorescently labeled MHC class II molecules folded around the NP(311-325) peptide to directly stain and quantify T cells with specific TCRs.



Methodology:

- Cell Preparation: Prepare a single-cell suspension from relevant tissues (e.g., lung, lymph nodes).[10]
- Tetramer Staining: Incubate 1-5 x 10^6 cells with the I-A^b NP(311-325) tetramer reagent (e.g., PE- or APC-labeled). This staining is typically performed at 37°C for 30-60 minutes to allow for optimal binding.[8][10]
- Surface Staining: Following tetramer incubation, add a cocktail of antibodies against surface markers (e.g., anti-CD4, anti-CD3, viability dye) and incubate for a further 20-30 minutes at 4°C.
- Washing and Acquisition: Wash the cells to remove unbound reagents and acquire data on a flow cytometer.
- Analysis: Gate on live, single CD4+ lymphocytes and identify the population of cells that are
 positive for the NP(311-325) tetramer. This provides a direct quantification of the epitopespecific T-cell frequency.

Conclusion

The influenza nucleoprotein epitope NP(311-325) remains a cornerstone of influenza immunology research. Its high degree of conservation and its ability to elicit a strong, immunodominant CD4+ T-cell response make it an attractive target for next-generation vaccines aimed at providing broad, cross-strain protection. A thorough understanding of its presentation, the T-cell response it induces, and the methods used to study it are essential for scientists and developers working to combat the persistent threat of influenza.

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